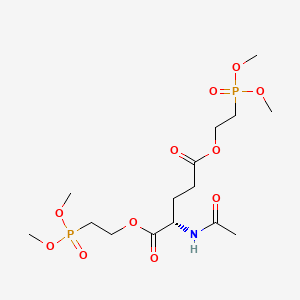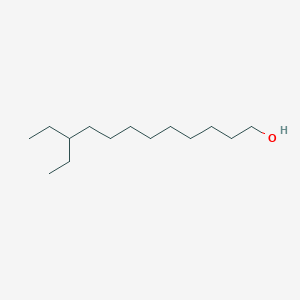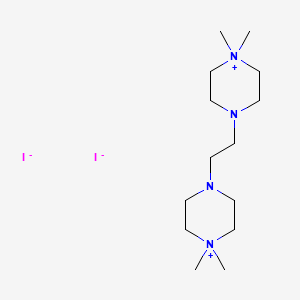
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt typically involves esterification and subsequent neutralization reactions. The esterification process can be carried out by reacting succinic acid with 1-ethyl-1-methyl-2-propynol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the ester. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the electrophile used.
科学的研究の応用
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of biodegradable plastics, solvents, and other industrial products.
作用機序
The mechanism by which succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may influence cellular metabolism by modulating the activity of enzymes involved in the tricarboxylic acid (TCA) cycle. It can also act as a signaling molecule, affecting gene expression and cellular responses .
類似化合物との比較
Similar Compounds
Succinic acid: A dicarboxylic acid with similar metabolic roles.
Sodium succinate: The sodium salt of succinic acid, used in similar applications.
Other esters of succinic acid: Various esters with different alkyl groups, each with unique properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological effects make it a valuable compound in research and industry .
特性
CAS番号 |
102367-21-5 |
|---|---|
分子式 |
C10H13NaO4 |
分子量 |
220.20 g/mol |
IUPAC名 |
sodium;4-(3-methylpent-1-yn-3-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C10H14O4.Na/c1-4-10(3,5-2)14-9(13)7-6-8(11)12;/h1H,5-7H2,2-3H3,(H,11,12);/q;+1/p-1 |
InChIキー |
GLJFUNYJCWRPIQ-UHFFFAOYSA-M |
正規SMILES |
CCC(C)(C#C)OC(=O)CCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)







![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)

